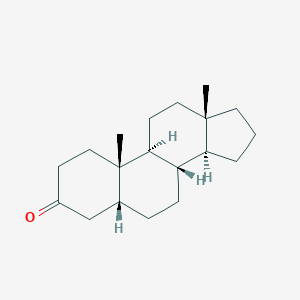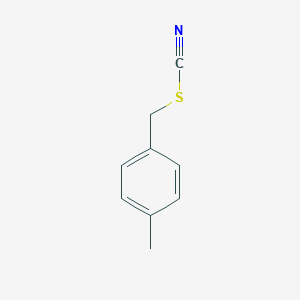
4-Methylbenzyl thiocyanate
Übersicht
Beschreibung
4-Methylbenzyl thiocyanate is a chemical compound with the molecular formula C9H9NS .
Molecular Structure Analysis
The molecular structure of 4-Methylbenzyl thiocyanate consists of 9 carbon atoms, 9 hydrogen atoms, and 1 sulfur atom . The average mass is 163.240 Da and the monoisotopic mass is 163.045563 Da .Chemical Reactions Analysis
The reactions of 4-Methylbenzyl thiocyanate with several nucleophiles have been investigated . The compound possesses three electrophilic sites, i.e., benzylic carbon, sulfur, and cyano carbon, to receive nucleophilic attack .Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution Reactions
4-Methylbenzyl thiocyanate: is a compound with three electrophilic sites: benzylic carbon, sulfur, and cyano carbon, which are susceptible to nucleophilic attack . This property makes it a valuable reagent in nucleophilic substitution reactions, where it can react with various nucleophiles to form different products depending on the site of attack. For instance, nucleophiles with high energy levels tend to attack the sulfur atom, while others prefer the cyanide carbon or benzylic carbon .
Antibacterial Applications
Thiocyanate derivatives, including 4-Methylbenzyl thiocyanate , have shown excellent antibacterial properties . This compound can be used to synthesize new antibacterial agents by introducing SCN groups into parent molecules, potentially leading to the development of novel treatments for bacterial infections.
Antiparasitic Activities
Similar to its antibacterial applications, 4-Methylbenzyl thiocyanate has been identified to possess antiparasitic activities . Its derivatives can be explored for creating antiparasitic drugs, which could be particularly useful in treating diseases caused by parasitic organisms.
Anticancer Research
The thiocyanate group is common in bioactive molecules with anticancer activities4-Methylbenzyl thiocyanate can be utilized in the synthesis of small organic molecules containing the SCN group, which may exhibit potential as anticancer agents .
Proteomics Research
This compound is also a specialty product for proteomics research, where it can be used in the study of proteins and their functions . It can help in understanding the complex biological processes and the role of proteins in health and disease.
Organic Synthesis
4-Methylbenzyl thiocyanate: serves as a versatile building block in organic synthesis. It can be used to construct various thiocyanate-containing organic molecules, which are valuable in the development of new synthetic drugs and natural product analogs .
Safety and Hazards
Zukünftige Richtungen
Thiocyanates, including 4-Methylbenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .
Wirkmechanismus
Target of Action
4-Methylbenzyl thiocyanate is a complex compound that interacts with several targets. It possesses three electrophilic sites: benzylic carbon, sulfur, and cyano carbon . These sites are capable of receiving nucleophilic attack, making them primary targets for the compound’s action .
Mode of Action
The compound’s interaction with its targets involves nucleophilic substitution . Nucleophiles with high energy levels, such as PhS− and CN−, appear to preferentially attack the sulfur atom . On the other hand, MeO− was found to attack preferably the cyanide carbon, while amines with low energy levels prefer the benzylic carbon .
Biochemical Pathways
The nucleophilic substitution on the sulfur or the cyanide carbon generates CN− or p-xylene-α-thiolate anion, strong nucleophiles, as the primary products . These primary products then initiate complex secondary reactions . The selective reactivities of the three attacking sites for nucleophiles in 4-Methylbenzyl thiocyanate have been rationalized in terms of MO theory .
Result of Action
The result of the compound’s action is the generation of strong nucleophiles, CN− or p-xylene-α-thiolate anion . These nucleophiles can then participate in further reactions, contributing to the compound’s overall biochemical activity .
Eigenschaften
IUPAC Name |
(4-methylphenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZGPBKYUQGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172419 | |
| Record name | Thiocyanic acid, p-methylbenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzyl thiocyanate | |
CAS RN |
18991-39-4 | |
| Record name | Thiocyanic acid, p-methylbenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, p-methylbenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18991-39-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: 4-Methylbenzyl thiocyanate has three potential sites for nucleophilic attack. How does the nature of the nucleophile influence the site selectivity?
A1: 4-Methylbenzyl thiocyanate (4-MBTC) indeed presents three electrophilic sites: the benzylic carbon, the sulfur atom, and the cyano carbon. The research demonstrates that the site of nucleophilic attack is highly dependent on the attacking nucleophile's Highest Occupied Molecular Orbital (HOMO) energy level [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



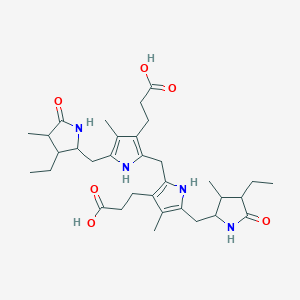
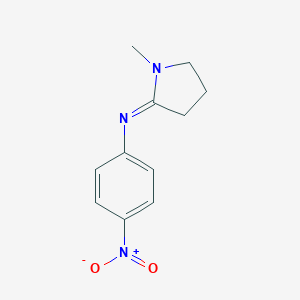
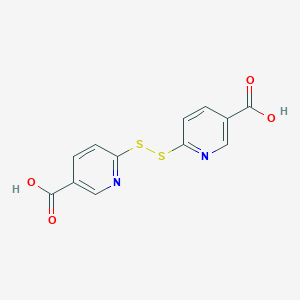
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
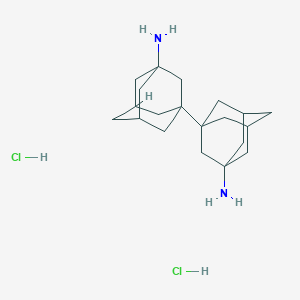
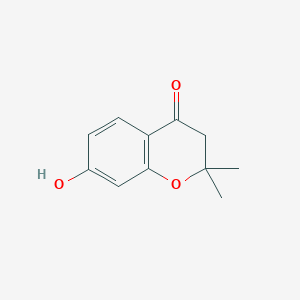
![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)
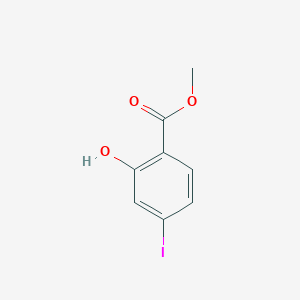
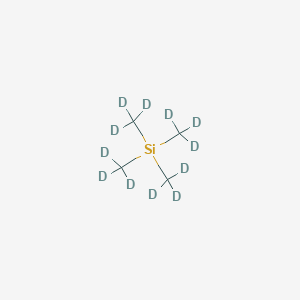

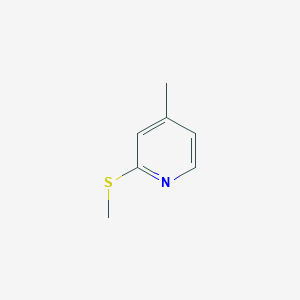
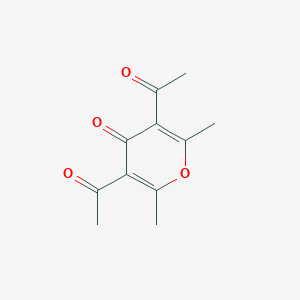
![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)
